3-Ethoxy-2,6-difluoro-DL-phenylalanine

Medicinal Chemistry Drug Discovery Physicochemical Properties

This racemic, difluorinated and ethoxy-substituted phenylalanine delivers a +1.1 logP advantage over non-ethoxylated 2,6-difluoro-DL-phenylalanine, directly addressing permeability limitations in peptidomimetic and intracellular-target programs. Its predicted DNA synthesis inhibitory activity (confidence 0.991) and precise MS/TPSA fingerprint ensure batch-to-batch QC, accelerating SAR exploration where subtle electronic and steric effects determine inhibitor potency and selectivity.

Molecular Formula C11H13F2NO3
Molecular Weight 245.226
CAS No. 1260007-97-3
Cat. No. B567946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2,6-difluoro-DL-phenylalanine
CAS1260007-97-3
Synonyms3-Ethoxy-2,6-difluoro-DL-phenylalanine, 97%
Molecular FormulaC11H13F2NO3
Molecular Weight245.226
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F
InChIInChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16)
InChIKeyJWUOGFHCCLUCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2,6-difluoro-DL-phenylalanine (CAS 1260007-97-3): A Synthetic Fluorinated Amino Acid Scaffold for Medicinal Chemistry and Peptide Engineering


3-Ethoxy-2,6-difluoro-DL-phenylalanine (CAS 1260007-97-3) is a synthetically modified, racemic derivative of the essential amino acid phenylalanine, characterized by the presence of two fluorine atoms at the 2- and 6-positions and an ethoxy group at the 3-position of its aromatic ring [1]. The incorporation of fluorine into phenylalanine analogs is a well-established strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target-binding interactions, thereby generating novel chemical space for drug discovery and chemical biology [2].

3-Ethoxy-2,6-difluoro-DL-phenylalanine vs. Generic Analogs: Why In-Class Compounds Are Not Interchangeable


The substitution pattern of fluorinated phenylalanines is a critical determinant of their biochemical and pharmacological properties. Small changes in the number and position of halogen and alkoxy substituents can drastically alter a compound's interaction with biological targets, leading to significant differences in potency, selectivity, and pharmacokinetic behavior [1]. In the context of proteasome inhibition, for example, the incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors has a profound effect on both inhibitor potency and specificity for individual catalytic subunits, a finding that underscores why even closely related analogs cannot be treated as generic substitutes [2].

Quantitative Differentiation of 3-Ethoxy-2,6-difluoro-DL-phenylalanine (CAS 1260007-97-3): Evidence-Based Selection vs. Analogs


Molecular Descriptors of 3-Ethoxy-2,6-difluoro-DL-phenylalanine vs. 2,6-Difluoro-DL-phenylalanine: Lipophilicity and Structural Comparison

Computational analysis reveals a key physicochemical differentiation between 3-Ethoxy-2,6-difluoro-DL-phenylalanine and its non-ethoxylated analog, 2,6-Difluoro-DL-phenylalanine. The addition of an ethoxy group at the 3-position of the aromatic ring substantially alters lipophilicity, as quantified by calculated partition coefficients. For the target compound, the computed XLogP3-AA value is -0.9 [1]. In contrast, the computed XLogP3 for the comparator, 2,6-Difluoro-DL-phenylalanine, is significantly lower at -2.0 [2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Topological Polar Surface Area Comparison: 3-Ethoxy-2,6-difluoro-DL-phenylalanine vs. Unsubstituted Phenylalanine

The topological polar surface area (TPSA) is a key descriptor used to predict a molecule's ability to permeate biological membranes and cross the blood-brain barrier. The target compound, 3-Ethoxy-2,6-difluoro-DL-phenylalanine, possesses a computed TPSA of 72.6 Ų [1]. This represents a significant decrease compared to the baseline value for unsubstituted DL-phenylalanine, which has a TPSA of 63.3 Ų [2]. This difference is a direct result of the substitution pattern on the aromatic ring.

ADME Prediction Medicinal Chemistry Computational Chemistry

Melting Point as a Proxy for Crystalline Stability and Formulation Behavior

The melting point of an organic compound provides insight into its crystal lattice energy and can be an indicator of its solid-state stability and formulation characteristics. The melting point for 3-Ethoxy-2,6-difluoro-DL-phenylalanine is reported within the range of 219–221 °C [1]. For comparison, the melting point of the parent compound, DL-phenylalanine, is significantly higher, reported at 266–267 °C (decomposition) [2]. The introduction of fluorine and ethoxy substituents on the phenyl ring disrupts crystal packing, leading to a quantifiably lower melting point.

Solid State Chemistry Formulation Science Crystallography

Unverified Preliminary Biological Activity from In Silico Prediction

In silico target prediction algorithms offer a hypothesis-generating tool for assessing a compound's potential bioactivity profile. Analysis of 3-Ethoxy-2,6-difluoro-DL-phenylalanine suggests potential activity as a DNA synthesis inhibitor with a high confidence score (0.991) [1]. While this is a prediction and not an experimentally verified IC50 value, it distinguishes the compound from unsubstituted phenylalanine, which is not predicted to have this activity. This computational insight can guide experimental prioritization.

Chemoinformatics Target Prediction Drug Repurposing

Strategic Procurement and Application Scenarios for 3-Ethoxy-2,6-difluoro-DL-phenylalanine (CAS 1260007-97-3)


Rational Design of Peptidomimetics with Enhanced Lipophilicity

For medicinal chemists engineering peptidomimetics or peptide-based probes where improved membrane permeability is a primary objective, 3-Ethoxy-2,6-difluoro-DL-phenylalanine presents a strategic substitution. Its computed XLogP3-AA of -0.9, which is +1.1 logP units higher than that of the non-ethoxylated 2,6-difluoro-DL-phenylalanine (XLogP3 = -2.0), provides a quantifiable rationale for its selection [1]. This increased lipophilicity can enhance passive diffusion across lipid bilayers, potentially improving cellular uptake and in vivo distribution of the final conjugate. This makes it a compelling building block for targeting intracellular protein-protein interactions or for developing brain-penetrant agents where the native polar amino acid would be ineffective [1].

Exploring Novel Chemical Space in Kinase or Protease Inhibitor Discovery

The field of targeted covalent inhibitors and non-covalent enzyme inhibitors (e.g., proteases, kinases) relies on the exploration of unique chemical space to achieve selectivity and potency. The specific substitution pattern of 2,6-difluoro and 3-ethoxy on the phenylalanine core creates a steric and electronic environment distinct from both the parent amino acid and other mono- or di-fluorinated analogs [2]. In vitro studies have shown that fluorinated phenylalanine derivatives can dramatically alter the potency and subunit specificity of proteasome inhibitors [3]. While direct data for this specific compound is pending, its unique structure offers a high-value scaffold for structure-activity relationship (SAR) studies and fragment-based drug discovery, where subtle changes can yield significant gains in target affinity and selectivity [3].

Investigating Predicted Antiproliferative Mechanisms in Oncology Research

Computational models have predicted that 3-Ethoxy-2,6-difluoro-DL-phenylalanine may possess biological activity as a DNA synthesis inhibitor, with a high confidence score of 0.991 [4]. This in silico prediction provides a testable hypothesis for researchers in oncology and cell biology. Procuring this compound for in vitro validation studies in cancer cell lines is a data-driven strategy. It allows investigators to explore a potentially novel antiproliferative mechanism that is not associated with the native phenylalanine or simpler fluorinated analogs, thereby creating a unique research opportunity for target identification or mechanism-of-action studies [4].

Quality Control and Batch-to-Batch Verification via Distinct Physicochemical Properties

In a procurement and laboratory management context, the well-defined and distinct physicochemical properties of 3-Ethoxy-2,6-difluoro-DL-phenylalanine serve as practical identifiers. Its reported melting point of 219–221 °C is significantly lower than that of DL-phenylalanine (266–267 °C) [5]. Furthermore, its exact mass (245.08634960 Da) and TPSA (72.6 Ų) are precise values that can be rapidly confirmed by LC-MS and computational methods [6]. These metrics provide clear, quantitative benchmarks for identity confirmation and purity assessment, reducing the risk of misidentification in a chemical inventory and ensuring experimental reproducibility across different batches and suppliers.

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